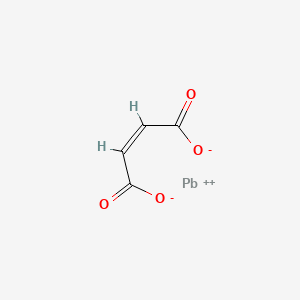
Lead(II) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) maleate is an inorganic compound with the chemical formula Pb(C4H2O4) It is a lead salt of maleic acid, where lead is in the +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) maleate can be synthesized through the reaction of lead(II) acetate with maleic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{Pb(CH3COO)2} + \text{C4H4O4} \rightarrow \text{Pb(C4H2O4)} + 2 \text{CH3COOH} ] The reaction is carried out under controlled conditions, often at room temperature, to ensure the complete formation of the this compound precipitate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of lead(II) nitrate and maleic acid. The reaction is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Lead(II) maleate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Reduction: Lead(II) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where the maleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride, nitrate, or sulfate ions.
Major Products Formed:
Oxidation: Lead(IV) compounds such as lead dioxide (PbO2).
Reduction: Metallic lead (Pb).
Substitution: Lead salts with different anions, such as lead(II) chloride (PbCl2) or lead(II) sulfate (PbSO4)
Scientific Research Applications
Lead(II) maleate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Environmental Science: Employed in the removal of heavy metals from wastewater through adsorption processes.
Materials Science: Investigated for its structural properties and potential use in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism of action of lead(II) maleate involves its interaction with various molecular targets. In environmental applications, this compound acts as an adsorbent, binding to heavy metal ions through coordination bonds. The maleate ligand provides multiple coordination sites, enhancing the compound’s ability to capture and immobilize lead ions from aqueous solutions .
Comparison with Similar Compounds
Lead(II) acetate (Pb(CH3COO)2): Used in similar applications but has different solubility and reactivity properties.
Lead(II) nitrate (Pb(NO3)2): Commonly used in industrial processes and has distinct chemical behavior compared to lead(II) maleate.
Lead(II) chloride (PbCl2): Another lead salt with different solubility and reactivity characteristics.
Uniqueness of this compound: this compound is unique due to its specific coordination environment provided by the maleate ligand. This coordination enhances its stability and reactivity in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
17406-54-1 |
|---|---|
Molecular Formula |
C4H2O4Pb |
Molecular Weight |
321 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;lead(2+) |
InChI |
InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI Key |
JJWLMSCSLRJSAN-ODZAUARKSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Pb+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



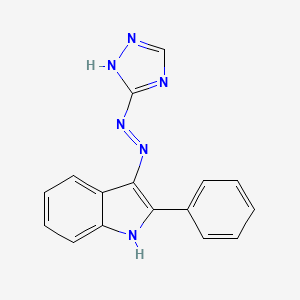
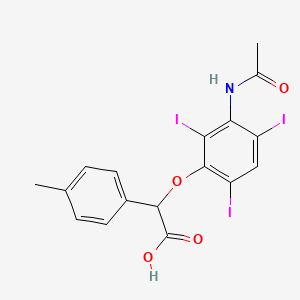
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
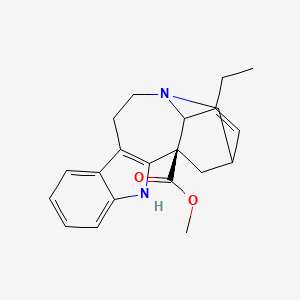
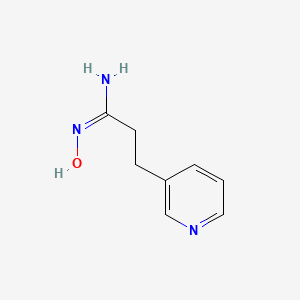

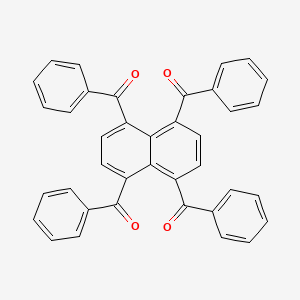
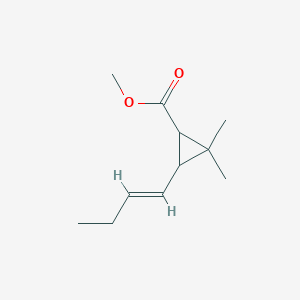
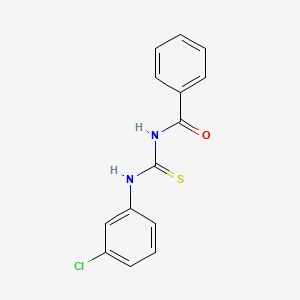
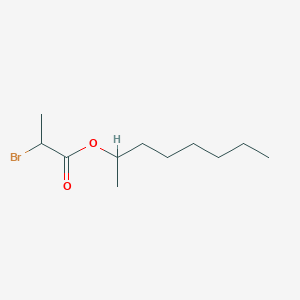
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

